molecular formula C4N4 B14304349 Dicyanomethylenecyanamide CAS No. 117533-11-6

Dicyanomethylenecyanamide

Katalognummer: B14304349
CAS-Nummer: 117533-11-6
Molekulargewicht: 104.07 g/mol
InChI-Schlüssel: RJSPLEWZCPCSIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyanomethylenecyanamide is a chemical compound with the molecular formula C₄N₄. It contains two cyanide groups bound to a central nitrogen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyanomethylenecyanamide can be synthesized through the decomposition of 2-cyanoguanidine. This process involves specific reaction conditions that ensure the stability and purity of the final product . Another method involves the iron-mediated desulphurization approach, where substituted cyanamides are synthesized from isothiocyanates under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of advanced techniques such as electrosynthesis has also been explored to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyanomethylenecyanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Lewis acids, nucleophiles, and electrophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various substituted cyanamides, which have applications in different fields of chemistry and industry .

Wirkmechanismus

The mechanism of action of dicyanomethylenecyanamide involves its unique nitrogen-carbon-nitrogen connectivity. This structure allows the compound to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved in its action are primarily related to its reactivity with other chemical species .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

117533-11-6

Molekularformel

C4N4

Molekulargewicht

104.07 g/mol

IUPAC-Name

dicyanomethylidenecyanamide

InChI

InChI=1S/C4N4/c5-1-4(2-6)8-3-7

InChI-Schlüssel

RJSPLEWZCPCSIO-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C(=NC#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.